2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid

Influenza A H1N1 Fusion Inhibitor

Essential building block for H1N1 influenza fusion inhibitors and α1d-AR antagonists. The N-benzyl group enables critical π-stacking interactions absent in N-Me/H analogs; dual -COOH handles support parallel/sequential derivatization. LogP ~2.16 enables BBB penetration. Generic substitution invalid—the N-benzyl & diacetic acid pharmacophore is required for target activity. For focused library synthesis and lead optimization in antiviral and CNS programs.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 769901-73-7
Cat. No. B3154007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid
CAS769901-73-7
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESC1CN(CCC1(CC(=O)O)CC(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c18-14(19)10-16(11-15(20)21)6-8-17(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,19)(H,20,21)
InChIKeyDNDSMUSVGKPQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic Acid (CAS 769901-73-7): A Key 4,4-Disubstituted Piperidine Intermediate for Medicinal Chemistry


2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid (CAS 769901-73-7) is a 4,4-disubstituted piperidine derivative with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . Its structure features a piperidine ring substituted at the nitrogen with a benzyl group and at the 4-position with two acetic acid moieties, classifying it as a versatile intermediate and building block in medicinal chemistry . The compound belongs to the class of N-benzyl-4,4-disubstituted piperidines, which have garnered significant attention for their biological activities, including applications as influenza virus fusion inhibitors and as precursors to α1-adrenergic receptor ligands [1].

Procurement Alert: Why Generic 4,4-Disubstituted Piperidines Cannot Replace 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic Acid (CAS 769901-73-7)


Generic substitution of 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid with other 4,4-disubstituted piperidines is not feasible due to the critical role of the specific N-benzyl and diacetic acid moieties in determining downstream biological activity and synthetic utility. For instance, the N-benzyl group is essential for the π-stacking interactions identified in influenza hemagglutinin fusion inhibitors, a key interaction absent in N-methyl or N-H analogs [1]. Furthermore, the diacetic acid functionality provides a distinct handle for further derivatization (e.g., to esters or amides) that is not present in simpler mono-acetic acid or diethanol analogs, directly impacting the scope of accessible chemical space . The evidence below quantifies these critical differences, underscoring why this specific compound is irreplaceable for targeted research applications.

Quantitative Differentiation Guide for 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic Acid (CAS 769901-73-7)


Influenza A Virus H1N1 Fusion Inhibition: Activity of N-Benzyl-4,4-Disubstituted Piperidine Class vs. Unsubstituted Analog

Compounds within the N-benzyl-4,4-disubstituted piperidine class, to which the target compound belongs as a key synthetic precursor, have demonstrated antiviral activity against influenza virus A/H1N1 in the low micromolar range. This activity is contingent on the N-benzyl moiety and the 4,4-disubstitution pattern, which are critical for the novel mechanism of action involving inhibition of hemagglutinin-mediated fusion. In contrast, unsubstituted or mono-substituted piperidine analogs lack this specific activity and mechanism [1].

Influenza A H1N1 Fusion Inhibitor Hemagglutinin Antiviral

Molecular Determinants for α1d Adrenergic Receptor Selectivity: Role of the Benzylpiperidine Scaffold

The 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid scaffold is structurally related to BMY 7378, a well-known α1d adrenergic receptor antagonist. SAR studies on over 75 compounds related to BMY 7378 have demonstrated that the phenyl substituent on the piperazine/piperidine moiety is a key molecular determinant for achieving selectivity at the α1d-AR over other α1 subtypes and the 5-HT1A receptor. The target compound, with its benzylpiperidine core, provides the essential pharmacophoric elements for this selectivity profile .

α1d Adrenergic Receptor GPCR Selective Antagonist BMY 7378 Structure-Activity Relationship

Predicted Physicochemical and Drug-Likeness Profile: Comparison with N-Methyl Analog

The target compound, 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid, possesses distinct predicted physicochemical properties compared to its closest analog, 2,2'-(1-Methylpiperidine-4,4-diyl)diacetic acid (CAS 803632-48-6). The presence of the benzyl group significantly increases lipophilicity (LogP ~2.16 vs. an estimated lower LogP for the methyl analog) and molecular weight (291.34 vs. 215.25 g/mol), which are critical parameters for optimizing blood-brain barrier penetration and overall pharmacokinetic profiles in drug discovery [1].

Physicochemical Properties Drug-likeness LogP pKa ADME

Synthetic Versatility: Diacid Functionality Enables Diverse Derivatization Pathways vs. Mono-acid Analogs

The presence of two carboxylic acid groups in the target compound provides a distinct synthetic advantage over mono-acid analogs such as 1-Benzyl-4-piperidineacetic acid (CAS 130927-83-2). The diacid functionality allows for sequential or symmetrical derivatization to a wider array of amides, esters, and other functional groups, significantly expanding the accessible chemical space for lead optimization. For example, the diethyl ester derivative (CAS 160133-32-4) is a common intermediate used in further synthetic transformations .

Synthetic Intermediate Derivatization Amide Coupling Esterification Building Block

Supply Chain and Purity Specification: High-Purity Grade for Pharmaceutical Research and Development

The target compound is commercially available from multiple vendors with a high purity specification of NLT 98%, and its production is compliant with ISO certification systems. This high purity standard is essential for pharmaceutical research and quality control applications, where impurities can confound biological assay results. In contrast, some analogs may be offered at lower purities (e.g., 95%) or have less stringent quality documentation, increasing the risk of off-target effects or synthetic failures .

Pharmaceutical Intermediate Quality Control ISO Certification R&D Supply Purity Specification

Optimized Application Scenarios for 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic Acid (CAS 769901-73-7) Based on Differentiated Evidence


Discovery and Optimization of Novel Influenza A H1N1 Fusion Inhibitors

This compound is the optimal starting material for synthesizing 4,4-disubstituted N-benzylpiperidine derivatives intended for evaluation as influenza A H1N1 fusion inhibitors. The evidence confirms that the N-benzyl and 4,4-disubstitution pattern are critical for the low micromolar antiviral activity and novel mechanism of action targeting hemagglutinin [1]. Researchers should prioritize this specific building block to ensure their synthesized compounds retain the essential pharmacophore for this activity, as analogs lacking these features are inactive.

Synthesis of Selective α1d Adrenergic Receptor Antagonists for Cardiovascular or Urological Research

For programs focused on developing selective α1d adrenergic receptor antagonists, this compound provides the essential benzylpiperidine scaffold identified in SAR studies as a key molecular determinant for subtype selectivity [1]. It serves as a superior starting material compared to non-benzylated piperidine diacids, enabling the construction of focused libraries to explore the chemical space around the α1d-AR binding pocket and minimize off-target effects at α1a, α1b, and 5-HT1A receptors.

Lead Optimization Campaigns Requiring Fine-Tuning of Lipophilicity and Molecular Weight

In lead optimization, where modulating physicochemical properties is crucial, this compound offers a distinct advantage. Its predicted LogP of ~2.16 and molecular weight of 291.34 g/mol provide a higher lipophilicity and mass compared to its N-methyl analog [1]. This makes it the preferred intermediate when a medicinal chemistry program requires compounds with improved blood-brain barrier penetration or a specific lipophilicity window, allowing for systematic exploration of structure-property relationships.

Construction of Diverse Compound Libraries via Symmetrical or Sequential Derivatization

This diacid compound is the building block of choice for generating structurally diverse libraries. Its two carboxylic acid groups offer greater synthetic versatility than mono-acid analogs, enabling parallel synthesis of symmetrical diamides or diesters, as well as sequential functionalization for asymmetric derivatives [1]. This expanded chemical space is invaluable for hit expansion and lead optimization phases in drug discovery, providing more opportunities to identify compounds with improved potency and selectivity.

Quote Request

Request a Quote for 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.